(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS No.: 864977-18-4
Cat. No.: VC5433241
Molecular Formula: C25H21N3O4S3
Molecular Weight: 523.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864977-18-4 |
|---|---|
| Molecular Formula | C25H21N3O4S3 |
| Molecular Weight | 523.64 |
| IUPAC Name | N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3 |
| Standard InChI Key | ZXYDOYVHSPLVFW-RFBIWTDZSA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzothiazole-quinoline hybrid family, characterized by a Z-configuration at the imine bond of the benzothiazol-2(3H)-ylidene moiety. Key structural components include:
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A benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methylsulfonyl group at position 6.
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A quinoline-4-carboxamide group linked to the benzothiazole via an imine bond.
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A thiophen-2-yl substituent at position 2 of the quinoline ring.
Molecular Formula: C₃₁H₂₆N₄O₄S₃
Molecular Weight: 638.76 g/mol
IUPAC Name: (Z)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 4.12 (predicted) | |
| Topological Polar Surface Area | 168 Ų |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous compounds (Figure 1):
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Benzothiazole Core Formation:
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Condensation of 2-aminothiophenol with methylsulfonyl-substituted carbonyl precursors under acidic conditions.
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Introduction of the 2-methoxyethyl group via alkylation.
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Quinoline-Thiophene Carboxamide Coupling:
Example Reaction Conditions:
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Cyclization: Polyphosphoric acid (PPA) at 185°C for 30 minutes .
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Coupling: Pd(PPh₃)₄ catalyst, Na₂CO₃, in a dioxane/water mixture .
Characterization Data
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NMR:
Biological Activities and Mechanisms
Anti-Inflammatory Activity
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COX-2 Inhibition: 78% inhibition at 10 µM (compared to celecoxib: 92%).
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NF-κB Pathway Modulation: Downregulation of TNF-α and IL-6 in RAW264.7 macrophages .
Applications in Drug Development
Kinase-Targeted Therapeutics
The compound’s methylsulfonyl and methoxyethyl groups enhance binding to hydrophobic kinase domains:
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HDAC Inhibitors: Analogous structures show nanomolar activity against HDAC6 .
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p38 MAPK Inhibitors: Potential for treating inflammatory diseases .
Fluorescent Probes
The quinoline-thiophene system exhibits strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), enabling use in cellular imaging .
Future Directions
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